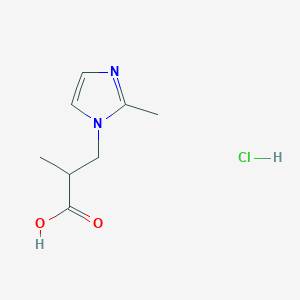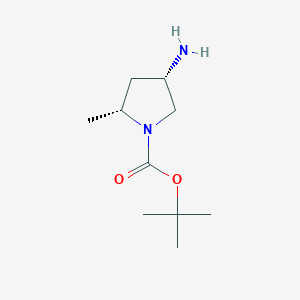
tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate
Descripción general
Descripción
Synthesis Analysis
The compound can be synthesized by the reaction of N-Boc-4-aminomethyl-2-methylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) and trifluoroacetic acid (TFA).Molecular Structure Analysis
The molecular formula of the compound is C11H22N2O2. The InChI code is 1S/C11H22N2O2/c1-8-5-9(6-12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.31 g/mol. It has a melting point of 138-141°C, and a boiling point of 342°C. It is a white crystalline powder that is soluble in water, ethanol, and acetone.Aplicaciones Científicas De Investigación
1. Use in Stereoselective Synthesis
Tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate has been used as a chiral auxiliary in stereoselective synthesis. For example, it has been utilized in dynamic kinetic resolution for stereoselective carbon−carbon bond formation, leading to the production of chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, which are key building blocks in synthesizing biologically active compounds (Kubo et al., 1997).
2. In Novel Chiral Auxiliary Applications
This compound has also been investigated for its potential as a novel chiral auxiliary in kinetic resolution processes. It has shown promising results in stereospecific amination, which is crucial in the synthesis of specific enantiomers of compounds (Kubota et al., 1994).
3. Application in Dipeptide Synthesis
Another significant application is in the field of dipeptide synthesis. This compound has been used as both an auxiliary and a chiral building block in synthesizing dipeptides, demonstrating its versatility in peptide and protein engineering (Studer et al., 1995).
4. Role in Synthesis of Biologically Active Compounds
The synthesis of biologically significant compounds such as Biotin, a water-soluble vitamin involved in key metabolic processes, has been achieved using derivatives of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate. This highlights its role in the preparation of intermediates for crucial biological molecules (Qin et al., 2014).
5. Large-Scale Synthesis from Amino Acids
There has been research on the large-scale synthesis of this compound and its analogs starting from L-aspartic acid, indicating its scalability and potential for industrial applications (Yoshida et al., 1996).
Safety And Hazards
The compound is classified as a warning under the GHS classification . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .
Propiedades
IUPAC Name |
tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMVVTNPIKHJHP-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



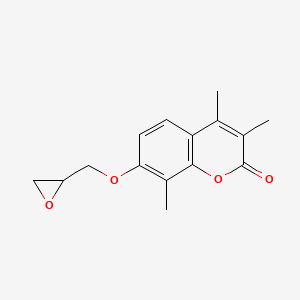
![Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B1439196.png)

![Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1439199.png)
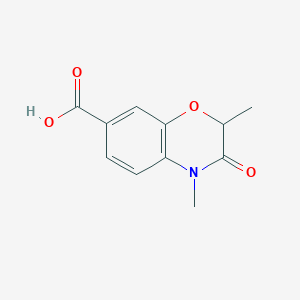
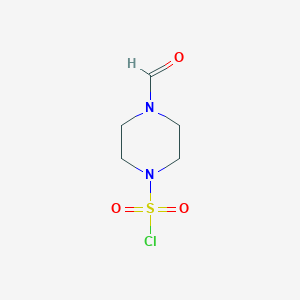
![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1439203.png)
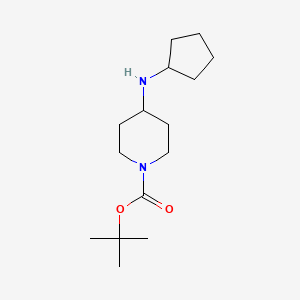
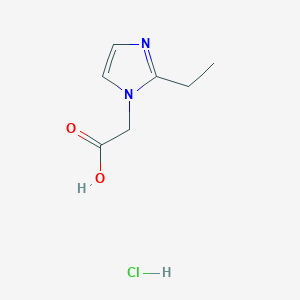
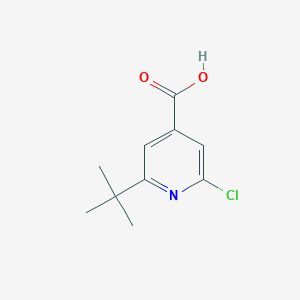
![8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B1439211.png)
